molecular formula C15H19NO5 B14354994 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate CAS No. 94092-15-6

3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate

Cat. No.: B14354994
CAS No.: 94092-15-6
M. Wt: 293.31 g/mol
InChI Key: UPZNAGSETNPWGG-UHFFFAOYSA-N
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Description

3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes an acetyl group, a methylamino group, and an acetyloxy group attached to a phenyl ring.

Preparation Methods

The synthesis of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride to form phenyl acetate . This intermediate can then undergo further reactions to introduce the acetyl(methyl)amino and acetyloxy groups. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be compared with other similar compounds, such as:

Properties

CAS No.

94092-15-6

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

[3-[2-[acetyl(methyl)amino]-1-acetyloxyethyl]phenyl] acetate

InChI

InChI=1S/C15H19NO5/c1-10(17)16(4)9-15(21-12(3)19)13-6-5-7-14(8-13)20-11(2)18/h5-8,15H,9H2,1-4H3

InChI Key

UPZNAGSETNPWGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)OC(=O)C

Origin of Product

United States

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